molecular formula C10H8N4 B1382674 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile CAS No. 1800082-10-3

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B1382674
CAS No.: 1800082-10-3
M. Wt: 184.2 g/mol
InChI Key: IBTKMBJVJHKTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.

Biochemical Analysis

Biochemical Properties

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry . The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the benzonitrile group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By binding to specific receptors or enzymes, this compound can alter the phosphorylation status of key signaling molecules, thereby affecting downstream gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair . The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1H-pyrazole with 3-bromobenzonitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-1H-pyrazol-3-yl)phenol
  • 3-(5-Amino-1H-pyrazol-3-yl)benzaldehyde
  • **3-

Biological Activity

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article aims to consolidate the existing research on its biological properties, including antibacterial, antifungal, and anticancer activities, while providing detailed insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H10N4, characterized by the presence of a pyrazole ring and a benzonitrile moiety. This structural configuration is believed to play a crucial role in its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, demonstrating potential as a novel antibacterial agent. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against several fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell wall synthesis, although further research is needed to fully elucidate this pathway .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range . Mechanistically, it is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, enhancing permeability and bioavailability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism or cancer cell growth.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

StudyFindingsReference
Antibacterial EfficacyEffective against S. aureus and E. coli with low MIC values
Antifungal ActivityInhibitory effects on Candida species
Anticancer PotentialInduced apoptosis in MCF7 cells with IC50 < 10 µM

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-aminobenzonitrile with a suitable pyrazole precursor. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency .

Properties

IUPAC Name

3-(3-amino-1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKMBJVJHKTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Reactant of Route 3
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.